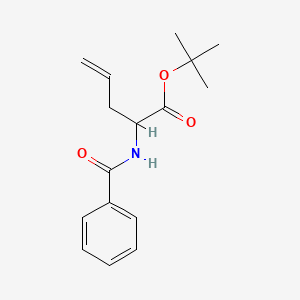

tert-Butyl 2-benzamidopent-4-enoate

Beschreibung

tert-Butyl 2-benzamidopent-4-enoate is a synthetic organic compound featuring a benzamido group (amide linkage to a benzene ring), a pent-4-enoate backbone with a terminal double bond, and a tert-butyl ester moiety.

Eigenschaften

CAS-Nummer |

832131-52-9 |

|---|---|

Molekularformel |

C16H21NO3 |

Molekulargewicht |

275.34 g/mol |

IUPAC-Name |

tert-butyl 2-benzamidopent-4-enoate |

InChI |

InChI=1S/C16H21NO3/c1-5-9-13(15(19)20-16(2,3)4)17-14(18)12-10-7-6-8-11-12/h5-8,10-11,13H,1,9H2,2-4H3,(H,17,18) |

InChI-Schlüssel |

CVHCJRLNQKTYKG-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)C(CC=C)NC(=O)C1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-benzamidopent-4-enoate typically involves the esterification of 2-benzamidopent-4-enoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene to achieve the desired esterification.

Industrial Production Methods: In an industrial setting, the production of tert-Butyl 2-benzamidopent-4-enoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: tert-Butyl 2-benzamidopent-4-enoate can undergo oxidation reactions, particularly at the double bond in the pent-4-enoate chain. Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which can target the ester functional group, converting it to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, where nucleophiles such as amines or thiols can replace the amide group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution under mild heating.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Formation of diols or carboxylic acids depending on the extent of oxidation.

Reduction: Formation of tert-butyl 2-benzamidopent-4-enol.

Substitution: Formation of substituted benzamides.

Wissenschaftliche Forschungsanwendungen

Chemistry: tert-Butyl 2-benzamidopent-4-enoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in synthetic chemistry.

Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving esterases and amidases. Its structural features allow for the investigation of enzyme specificity and activity.

Medicine: tert-Butyl 2-benzamidopent-4-enoate has potential applications in medicinal chemistry as a precursor for the synthesis of pharmacologically active compounds. Its derivatives may exhibit anti-inflammatory, analgesic, or antimicrobial properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including polymers and resins. Its stability and reactivity make it suitable for various industrial applications.

Wirkmechanismus

The mechanism of action of tert-Butyl 2-benzamidopent-4-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester functional group can be hydrolyzed by esterases, leading to the release of the active benzamide moiety. This moiety can then interact with its molecular targets, modulating their activity and leading to the desired biological or chemical effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

However, methodological and functional comparisons can be drawn from related compounds and techniques:

Structural Elucidation Techniques

The isolation and characterization of Zygocaperoside and Isorhamnetin-3-O glycoside from Z. fabago roots involved UV and NMR spectroscopy, with ¹H-NMR and ¹³C-NMR data critical for confirming their structures . Similarly, tert-butyl 2-benzamidopent-4-enoate would require analogous spectroscopic methods to resolve its amide, ester, and alkene functionalities. For example:

- ¹H-NMR: The tert-butyl group would appear as a singlet near δ 1.4 ppm, while the alkene protons (pent-4-enoate) would resonate between δ 5.2–5.8 ppm as a multiplet.

- ¹³C-NMR : The carbonyl carbons (amide and ester) would show signals near δ 165–175 ppm, consistent with related esters and amides .

Table 1: Hypothetical NMR Data Comparison for tert-Butyl 2-benzamidopent-4-enoate vs. Zygocaperoside

Functional Group Comparisons

- Tert-butyl esters: Unlike butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) (antioxidants in ), the tert-butyl group here serves as a steric protector rather than a radical scavenger. BHT/BHA inhibit carcinogen-DNA binding via antioxidant activity , whereas tert-butyl 2-benzamidopent-4-enoate’s ester is likely hydrolyzed in vivo to release a carboxylic acid.

Table 2: Functional Role Comparison

Stability and Reactivity

Tert-butyl esters are known for stability under basic conditions but hydrolyze under acidic conditions. This contrasts with methyl or ethyl esters, which are more labile. The alkene in pent-4-enoate may undergo electrophilic additions or serve as a site for further functionalization, analogous to unsaturated fatty acid derivatives.

Research Implications and Limitations

While the provided evidence lacks direct data on tert-butyl 2-benzamidopent-4-enoate, insights from structural analogs and methodologies highlight:

- Spectroscopic standardization : UV/NMR techniques used for Z. fabago compounds are universally applicable for characterizing similar synthetic molecules.

- Functional versatility : The tert-butyl group’s role varies contextually, from protection (in esters) to radical stabilization (in antioxidants) .

Future studies should prioritize synthesizing tert-butyl 2-benzamidopent-4-enoate and evaluating its bioactivity, leveraging the analytical frameworks validated in the cited research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.